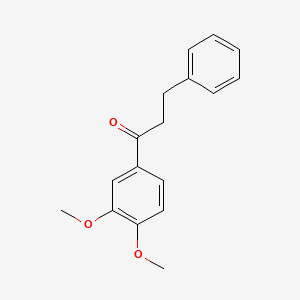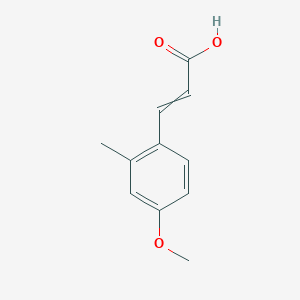
4-(4-Chloro-3-methylphenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a 4-chloro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)morpholin-3-one typically involves the reaction of 4-chloro-3-methylphenylamine with ethylene oxide under controlled conditions to form the corresponding morpholine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring closure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-methylphenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chloro-3-methylphenyl)morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The morpholine ring can interact with hydrogen bond donors or acceptors in the target site, facilitating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Similar structure but with an amino group instead of a chloro group.
4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom instead of a chlorine atom.
4-(4-Methylphenyl)morpholin-3-one: Lacks the chloro substituent.
Uniqueness
4-(4-Chloro-3-methylphenyl)morpholin-3-one is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of substituents can enhance its potential as a versatile intermediate in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
SSEUHYYOXTUOMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCOCC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


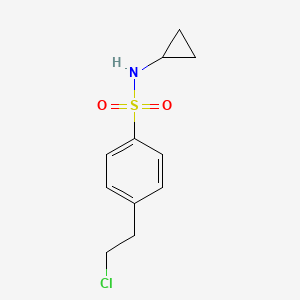
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)
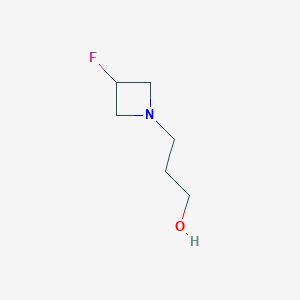
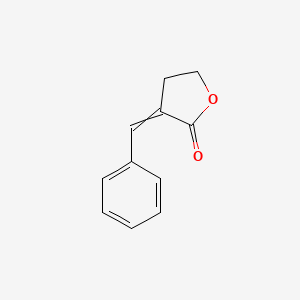
![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
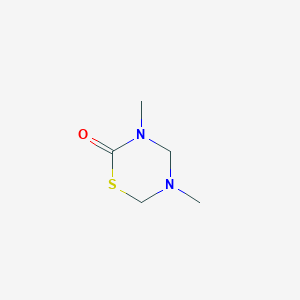
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B12448286.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)

